REACTION_CXSMILES
|
[C:1]1([Si:7](Cl)([CH3:9])[CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[F:11][C:12]([F:18])([F:17])[S:13]([OH:16])(=[O:15])=[O:14]>>[O:16]([Si:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)([CH3:9])[CH3:8])[S:13]([C:12]([F:18])([F:17])[F:11])(=[O:15])=[O:14]
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Name
|
|
Quantity
|
5 mL
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Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Si](C)(C)Cl
|
Name
|
|
Quantity
|
4.2 mL
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O)(F)F
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Type
|
CUSTOM
|
Details
|
The resulting mixture was then stirred at a temperature of between 0° and 5° C. for about 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
subsequently left
|
Type
|
TEMPERATURE
|
Details
|
with cooling, overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The resulting preparation
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Type
|
CUSTOM
|
Details
|
could be used without any further purification
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
O(S(=O)(=O)C(F)(F)F)[Si](C)(C)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |